Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Description
Significance of Diazaspiro Compounds in Medicinal Chemistry
Diazaspiro compounds, characterized by two nitrogen atoms embedded within a spirocyclic architecture, have emerged as privileged scaffolds in drug discovery due to their ability to confer three-dimensional complexity and improve pharmacokinetic properties. The spiro junction restricts conformational flexibility, enhancing binding specificity to biological targets while minimizing off-target interactions. For example, spirocycles such as spironolactone and irbesartan leverage their rigid frameworks to achieve potent inhibition of mineralocorticoid receptors and angiotensin II type 1 receptors, respectively. Diazaspiro systems further benefit from hydrogen-bonding capabilities via nitrogen atoms, enabling interactions with enzymatic active sites or protein pockets that flat aromatic systems cannot access.
Recent advances highlight their utility in overcoming drug resistance, particularly in infectious diseases. A 2021 study identified a diazaspiro[3.4]octane derivative with nanomolar activity against Plasmodium falciparum, demonstrating transmission-blocking efficacy in malaria models. This underscores the scaffold’s versatility in addressing complex therapeutic challenges.
Evolution of Spirocyclic Systems in Drug Discovery
The integration of spirocyclic systems into pharmaceuticals has accelerated since the mid-20th century, driven by synthetic innovations and a growing appreciation for their physicochemical advantages. Early examples like griseofulvin (1959) and fluspirilene (1970) established the antifungal and antipsychotic potential of spirocycles. The latter’s dopamine D2 receptor antagonism showcased how spiro frameworks could optimize central nervous system drug profiles by balancing lipophilicity and solubility.
Properties
IUPAC Name |
tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9-5-13-6-12(16-9)7-14(8-12)10(15)17-11(2,3)4/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOIBJBTCXEUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(O1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, where the spirocyclic intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has been investigated for its potential therapeutic applications, particularly in treating autoimmune diseases and other inflammatory conditions. Case studies indicate that derivatives of this compound exhibit promising results in modulating immune responses.
Case Study Example : In a recent study focusing on autoimmune disorders, compounds derived from this compound demonstrated significant efficacy in reducing inflammation markers in animal models .
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow for further modifications leading to the development of more complex molecules.
Example Applications :
- Used as a precursor for synthesizing pyrido[3,4-b]pyrazine derivatives which have shown activity against certain cancer cell lines.
Material Science
Research is ongoing into the use of this compound in developing new materials with specific properties such as enhanced thermal stability or mechanical strength.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism by which tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Key Observations :
- Methyl Substituents: The 6-methyl group in the target compound increases molecular weight by 14 g/mol compared to the non-methylated analog (CAS: 1251011-05-8) and reduces polarity . The 6,6-dimethyl variant (CAS: 1803580-61-1) further enhances lipophilicity, which may improve membrane permeability .
- Positional Isomerism : Moving the carboxylate group from position 2 to 8 (CAS: 1251005-61-4) alters electronic distribution and steric accessibility, impacting reactivity .
Stability and Reactivity
- tert-Butyl Ester Stability : All derivatives share susceptibility to acidic deprotection (e.g., TFA), but steric hindrance from methyl groups in the target compound may slow hydrolysis .
- Derivatization Potential: The 6-methyl group may hinder electrophilic substitutions at position 6, unlike the unsubstituted analog (CAS: 1251011-05-8) .
Biological Activity
Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.275 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Protein Interaction : The spirocyclic structure may facilitate binding to specific protein targets, potentially modulating their activity.
- Enzyme Inhibition : Many diazaspiro compounds are known for their ability to inhibit enzymes involved in critical biological pathways, which can lead to therapeutic effects.
Neuroprotective Effects
Research has suggested that certain diazaspiro compounds may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
-
Case Study on Anticancer Activity :
A study examined the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values below 10 µM). This suggests that this compound could have similar effects if tested. -
Neuroprotection in Animal Models :
In animal models of Alzheimer's disease, related spirocyclic compounds were found to improve cognitive function and reduce amyloid plaque formation. These findings suggest a potential avenue for further exploration with this compound.
Research Findings Summary
The following table summarizes key research findings related to the biological activities of structurally similar compounds:
Q & A
Basic: How can synthetic routes for this spirocyclic compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves selecting reaction conditions that minimize side reactions. For example, controlled stepwise ring closure using tert-butyl carbamate intermediates under anhydrous conditions can reduce hydrolysis byproducts . Temperature modulation (e.g., maintaining 0–5°C during cyclization) and catalyst selection (e.g., Pd/C for hydrogenation steps) improve regioselectivity. Post-synthesis purification via flash chromatography (e.g., 2% MeOH in CH₂Cl₂) or recrystallization enhances purity .
Advanced: What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments for this compound?
Methodological Answer:
X-ray crystallography is definitive for stereochemical analysis, though it requires high-quality single crystals. If crystallization fails, 2D-NMR (e.g., NOESY or ROESY) can identify spatial correlations between protons in the spirocyclic core. For example, coupling constants (J-values) in ¹H NMR distinguish axial vs. equatorial substituents, while ¹³C DEPT-135 confirms quaternary carbons . LC-MS with chiral columns can separate diastereomers if racemization occurs during synthesis .
Basic: What are standard protocols for handling and storing this compound to ensure stability?
Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption . Use desiccants (silica gel) in storage vials. Handle in fume hoods with nitrile gloves and chemical splash goggles. Avoid contact with strong acids/bases to preserve the tert-butyl ester group .
Advanced: How does this compound interact with biological targets (e.g., sigma receptors), and how can binding assays validate its activity?
Methodological Answer:
The spirocyclic scaffold mimics transition states in enzyme-substrate interactions. For sigma receptor studies, radioligand displacement assays (e.g., using [³H]-DTG) quantify binding affinity (IC₅₀). Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets, which can be validated via site-directed mutagenesis . Dose-response curves in cell-based assays (e.g., calcium flux for GPCRs) confirm functional activity .
Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for structural confirmation.
- HRMS : Electrospray ionization (ESI+) confirms molecular mass (±5 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .
- HPLC : Monitor purity with C18 columns (≥95% AUC) .
Advanced: How can researchers reconcile contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from:
- Purity : Impurities (e.g., diastereomers) skew results. Validate purity via elemental analysis or quantitative NMR .
- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO) affect solubility. Standardize protocols (e.g., <0.1% DMSO).
- Receptor Subtypes : Screen against multiple isoforms (e.g., σ₁ vs. σ₂) to clarify selectivity .
Basic: What safety precautions are critical when working with this compound?
Methodological Answer:
- PPE : Wear lab coats, nitrile gloves, and goggles. Use respirators if handling powders to avoid inhalation .
- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
- Emergency : For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR : Build models using descriptors (e.g., logP, polar surface area) to predict ADMET properties.
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS).
- Free Energy Perturbation : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Basic: What solvents and reaction conditions are optimal for functional group transformations (e.g., deprotection of the tert-butyl group)?
Methodological Answer:
Deprotect the tert-butyl ester using TFA in DCM (1:1 v/v, 2 hrs, RT) . For acid-sensitive compounds, use HCl/dioxane (4M, 0°C). Monitor by TLC (Rf shift) or in situ FTIR for C=O loss.
Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
